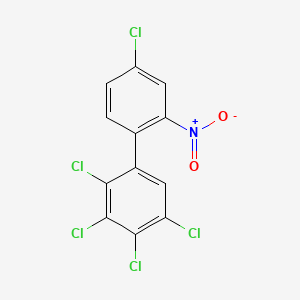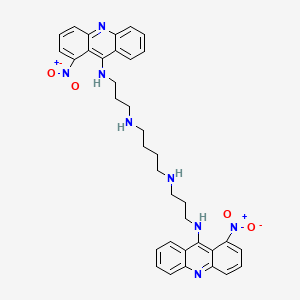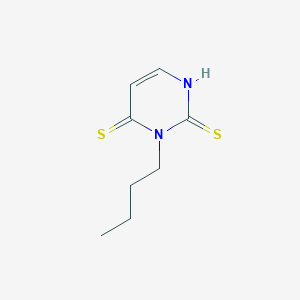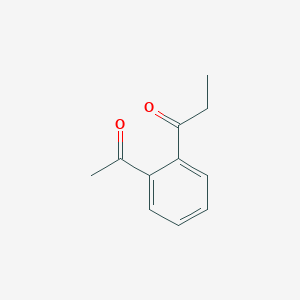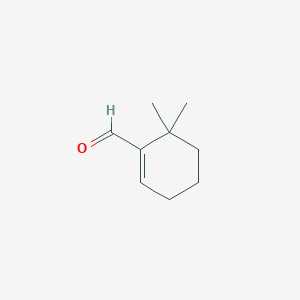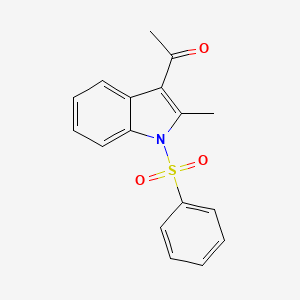
1,5-Diphenylpent-2-en-4-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenylpent-2-en-4-yn-1-one is an organic compound characterized by the presence of both phenyl groups and conjugated double and triple bonds.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diphenylpent-2-en-4-yn-1-one can be synthesized through several methods, with the Claisen–Schmidt condensation being one of the most common. This reaction involves the condensation of 3-arylpropynals with aryl methyl ketones in the presence of sodium hydroxide in 50% aqueous ethanol at 0°C . The reaction typically yields the desired product with high selectivity and efficiency.
Another method involves the catalytic vinylation of iodoacetylenes or the base-catalyzed isomerization of 1,5-disubstituted penta-2,4-diynyl silyl ethers . These methods provide alternative routes to obtain the compound with varying degrees of complexity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
1,5-Diphenylpent-2-en-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or functionalized phenyl derivatives.
科学的研究の応用
1,5-Diphenylpent-2-en-4-yn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1,5-Diphenylpent-2-en-4-yn-1-one involves its interaction with molecular targets through its conjugated system. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its ability to form stable intermediates and transition states makes it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- 1,5-Diphenylpent-1-en-4-yn-3-one
- 1,5-Diphenylpent-2-en-4-yn-3-one
- 1,5-Diphenylpent-4-en-2-yn-1-one
Uniqueness
1,5-Diphenylpent-2-en-4-yn-1-one is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it a valuable intermediate in synthetic chemistry .
特性
CAS番号 |
117552-49-5 |
|---|---|
分子式 |
C17H12O |
分子量 |
232.28 g/mol |
IUPAC名 |
1,5-diphenylpent-2-en-4-yn-1-one |
InChI |
InChI=1S/C17H12O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H |
InChIキー |
PZRFKFOFEFIHGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC=CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
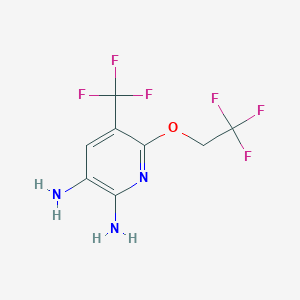

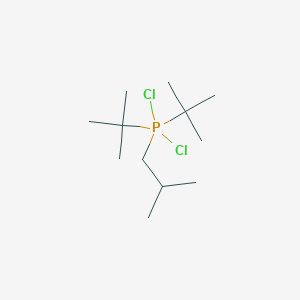
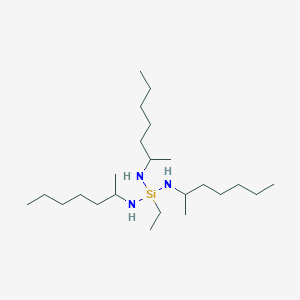
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

